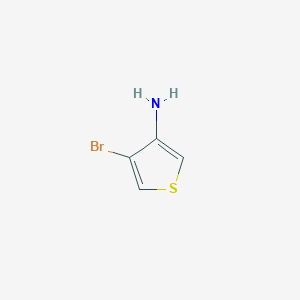

4-Bromothiophen-3-amine

Description

Significance of Thiophene (B33073) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, a field that focuses on cyclic compounds containing atoms of at least two different elements. bohrium.com These sulfur-containing aromatic compounds have garnered significant attention due to their unique electronic properties and reactivity, making them attractive for constructing complex molecules. numberanalytics.com

In organic synthesis, thiophenes are prized for several reasons:

Bioisosterism: The thiophene ring is often considered a bioisostere of the benzene (B151609) ring. This means it can frequently replace a benzene ring in a biologically active molecule without a significant loss of activity. wikipedia.orgrroij.com This principle is exemplified in various pharmaceuticals.

Versatile Reactivity: The thiophene ring can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. numberanalytics.com

Scaffold for Novel Structures: Thiophenes serve as foundational structures for creating a vast array of derivatives with diverse chemical and physical properties. nih.gov These derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials with advanced electronic properties. bohrium.comnumberanalytics.com

The inherent properties of the thiophene core, combined with the ability to introduce various substituents, have solidified the importance of thiophene derivatives as indispensable tools in the design and synthesis of novel organic compounds. nih.gov

Overview of 4-Bromothiophen-3-amine as a Strategic Synthetic Intermediate

Within the large family of thiophene derivatives, this compound stands out as a strategically important synthetic intermediate. Its value lies in the dual functionality it possesses: a reactive bromine atom and a nucleophilic amine group. This combination allows for a stepwise and controlled elaboration of the molecule.

The bromine atom at the 4-position is particularly useful for introducing molecular diversity. It can readily participate in a variety of cross-coupling reactions, such as the Suzuki and Stille couplings, which are powerful methods for forming new carbon-carbon bonds. numberanalytics.com This enables the attachment of a wide range of aryl, heteroaryl, or other organic fragments to the thiophene core.

Simultaneously, the amine group at the 3-position provides a handle for a different set of chemical transformations. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to form new heterocyclic rings fused to the thiophene. youtube.comnih.gov This orthogonal reactivity of the bromine and amine groups makes this compound a highly versatile building block for constructing complex molecular architectures.

Research Landscape and Scope of Investigation for the Chemical Compound

The research landscape for this compound and its derivatives is broad and continues to expand. Current investigations are largely focused on its application in the synthesis of novel compounds with potential biological activity. Researchers are actively exploring its use in creating new classes of molecules for drug discovery programs. researchgate.net

The scope of investigation includes:

Synthesis of Novel Heterocyclic Systems: Utilizing the reactivity of both the bromo and amino groups to construct complex, fused heterocyclic systems. These new scaffolds are then evaluated for their potential as pharmaceuticals.

Development of Bioactive Molecules: Incorporating the this compound moiety into larger molecules to explore their potential as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.net

Materials Science: Investigating the use of derivatives in the development of organic electronic materials, leveraging the electronic properties of the thiophene ring. numberanalytics.com

The ongoing research into this compound underscores its importance as a key intermediate in the quest for new and innovative chemical entities with a wide range of applications.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 161833-43-8 matrix-fine-chemicals.com |

| Molecular Formula | C4H4BrNS finetechnology-ind.com |

| Molecular Weight | 178.05 g/mol matrix-fine-chemicals.com |

| InChI Key | WHEAUTZIPHKMDS-UHFFFAOYSA-N finetechnology-ind.com |

| Canonical SMILES | C1=C(C(=CS1)N)Br |

Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-1-7-2-4(3)6/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEAUTZIPHKMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313716 | |

| Record name | 4-Bromo-3-thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161833-43-8 | |

| Record name | 4-Bromo-3-thiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161833-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromothiophen 3 Amine and Its Functionalized Analogues

Direct Synthesis Approaches to 4-Bromothiophen-3-amine

The direct synthesis of this compound presents a chemical challenge due to the specific substitution pattern required. The reactivity of the thiophene (B33073) ring, which typically favors electrophilic substitution at the C2 and C5 positions, necessitates carefully designed synthetic strategies to achieve the desired 3,4-disubstitution. pearson.commsu.edu

The construction of the this compound scaffold is generally not achieved in a single step but through multi-step sequences. One logical approach involves the initial synthesis of a 3-aminothiophene derivative, followed by regioselective bromination. The Gewald amino-thiophene synthesis, a well-established method for creating substituted 2-aminothiophenes, can be adapted to produce precursors for this process. For instance, the reaction of an appropriate α-mercapto ketone or aldehyde with a cyanoacetate (B8463686) derivative can yield a 2-aminothiophene, which can be further modified.

However, direct bromination of a thiophene ring bearing an electron-donating amine group and an electron-withdrawing group can be complex. The electron-withdrawing nature of a fused pyrimidine (B1678525) dione (B5365651) ring, for example, has been shown to deactivate the thiophene ring towards electrophilic aromatic substitution, making bromination difficult. Conversely, a precursor with a less deactivated thiophene ring may be a better candidate for bromination.

Bromination itself can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice for its selectivity. researchgate.net The reaction conditions, including the choice of solvent and temperature, are critical to control the regioselectivity and prevent the formation of polyhalogenated byproducts, a common issue with highly reactive heterocycles like thiophene. msu.eduresearchgate.net

An alternative strategy for synthesizing this compound involves introducing the amine group onto a pre-existing brominated thiophene scaffold, such as 3,4-dibromothiophene (B32776). The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds and is widely applicable to aryl and heteroaryl halides. researchgate.netwikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. rsc.orgorganic-chemistry.org While highly effective, the reaction can be challenging for certain substrates. For instance, the amination of labile heterocycles like 3-bromothiophene (B43185) has been reported to give only moderate yields. acs.org The use of ammonia (B1221849) equivalents, such as lithium bis(trimethylsilyl)amide, has also been developed to facilitate the synthesis of primary arylamines. organic-chemistry.org This methodology could theoretically be applied to a precursor like 3,4-dibromothiophene, although controlling the reaction to achieve mono-amination at the C3 position would be a significant regioselectivity challenge.

Strategies for the Formation of Thiophene Ring Systems with Bromine and Amine Moieties

Functionalization Strategies Employing this compound as a Substrate

The bromine atom at the C4 position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents, making this compound a valuable intermediate in the synthesis of functionalized thiophene derivatives.

The Suzuki-Miyaura reaction is one of the most widely used methods for forming carbon-carbon (C-C) bonds. It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, typically a boronic acid or ester. preprints.org In the context of this compound, the C-Br bond at the 4-position can be readily coupled with various aryl or heteroaryl boronic acids.

The reaction is tolerant of a wide range of functional groups on both coupling partners. researchgate.netmdpi.com Studies on closely related bromothiophene systems demonstrate the feasibility and scope of this transformation. For example, imine derivatives of bromothiophenes have been successfully coupled with different arylboronic acids using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄. nih.govmdpi.com Both electron-donating and electron-withdrawing groups on the boronic acid are generally well-tolerated. nih.govmdpi.com

Below is a table summarizing representative Suzuki-Miyaura coupling reactions on bromothiophene substrates, illustrating the typical conditions and outcomes.

| Bromothiophene Substrate | Boronic Acid | Catalyst/Base | Solvent/Temp | Yield | Reference |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O / 90°C | 36% (bis-coupled) | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O / 90°C | 40% (mono-coupled) | nih.gov |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O / 95°C | 72% | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / 70-80°C | 81% | mdpi.com |

| 5-bromothiophene derivative | Aryl boronic acids | Pd(PPh₃)₄ / K₂CO₃ | Toluene / Reflux | Good yields | preprints.org |

Beyond the Suzuki-Miyaura reaction, several other cross-coupling methodologies can be employed to functionalize this compound at the bromine position.

Negishi Coupling: This reaction couples an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org It is particularly useful for substrates that may be unreactive under other conditions. rsc.org For example, Negishi coupling has been successfully applied to functionalize brominated thiophenes where Kumada coupling failed. rsc.org The reaction typically proceeds with high yield and functional group tolerance. wikipedia.orgtaylorandfrancis.com A Pd(dppf)Cl₂ catalyst is often effective for coupling organozinc chlorides with bromothiophene substrates. beilstein-journals.org

Buchwald-Hartwig Amination: As mentioned for synthesis, this palladium-catalyzed reaction can also be used for functionalization. wikipedia.org The bromine atom of this compound could be substituted with a different primary or secondary amine. This would create a diaminothiophene derivative. A key consideration for such a transformation would be the potential for self-coupling or reaction at the existing C3-amine. Therefore, protection of the 3-amino group, for instance as a carbamate (B1207046) or amide, would likely be necessary before carrying out a second amination at the C4-position.

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed coupling that can form C-N, C-O, or C-S bonds. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require harsh conditions, such as high temperatures (often >200 °C) and polar aprotic solvents. wikipedia.org However, modern variations using soluble copper catalysts with ligands like diamines can proceed under milder conditions. wikipedia.orgmdpi.com The Ullmann condensation offers an alternative to palladium-catalyzed methods. Research has shown that electron-rich 3-bromothiophene can participate in Ullmann-type couplings to give moderate yields, indicating its potential applicability for functionalizing this compound with various nucleophiles. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi, Buchwald-Hartwig, Ullmann Variations)

Transformations at the Amine Functionality

Once the this compound core is synthesized, the amine group serves as a versatile handle for further functionalization through various reactions.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). jetir.orgresearchgate.netnih.govresearchgate.netdergipark.org.tr This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. dergipark.org.tr The resulting Schiff bases are valuable intermediates and have been investigated for their biological activities. jetir.orgresearchgate.net For example, 4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been condensed with various aromatic aldehydes to produce a series of Schiff bases. jetir.org Similarly, N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine Schiff base has been prepared from 1-(4-bromothiophen-2-yl)ethanone and 2-(piperazin-1-yl)ethanamine. researchgate.net

Acylation and Sulfonylation Reactions

The amine group of this compound can be acylated or sulfonylated to form the corresponding amides and sulfonamides. vulcanchem.com

Acylation involves the reaction of the amine with an acylating agent such as an acyl chloride or anhydride. organic-chemistry.org This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl-4-bromothiophen-3-amines are important intermediates in organic synthesis. For instance, the acylation of related aminothiophenes has been reported in the synthesis of various compounds. vulcanchem.comcas.cn

Sulfonylation is the reaction of the amine with a sulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine, to yield a sulfonamide. beilstein-journals.orgorganic-chemistry.org The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the sulfonylation of less reactive or sterically hindered amines. beilstein-journals.org This functionalization is significant in medicinal chemistry as the sulfonamide group is a common pharmacophore. The oxidative sulfonylation of tertiary amines with sodium sulfinates also provides a route to sulfonamides. nih.gov

Direct Deaminative Functionalization Studies

Direct deaminative functionalization is an emerging area that aims to replace the amine group with other functionalities. nih.govwpmucdn.comorganic-chemistry.orgnih.govresearchgate.net These methods often involve the in-situ conversion of the amine to a more reactive species, such as a diazonium salt or a pyridinium (B92312) salt (Katritzky salt), which can then undergo substitution or radical reactions. nih.govnih.gov For example, photoredox catalysis has been employed for the deaminative alkylation of primary amines by condensing them with an electron-rich aryl aldehyde to generate an imidoyl radical intermediate. organic-chemistry.org While specific studies on the direct deaminative functionalization of this compound are not extensively detailed, the general principles are applicable to this substrate, offering potential routes for C-C and C-heteroatom bond formation. nih.govresearchgate.net

Multicomponent Reaction Approaches for Thiophene Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, offer an efficient and atom-economical approach to synthesize complex molecules. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.net Various MCRs have been developed for the synthesis of thiophene derivatives. For instance, a one-pot multicomponent reaction of 5-bromothiophene-2-carboxaldehyde, 1,3-diones, and ammonium (B1175870) acetate (B1210297) has been used to synthesize thiophene-based 1,4-dihydropyridines. researchgate.net While not directly yielding this compound, these MCRs provide powerful tools for the rapid construction of diverse thiophene-containing scaffolds that could be further elaborated to include the desired functionalities.

Regioselective Synthesis and Isomeric Considerations

The regioselective synthesis of substituted thiophenes is a critical challenge due to the multiple reactive positions on the thiophene ring. mdpi.comrsc.orgmdpi.comresearchgate.net The synthesis of this compound requires precise control over the placement of the bromine and amine groups.

Starting from 3,4-dibromothiophene, a regioselective metal-halogen exchange, such as monolithiation, can be performed at the 3-position, followed by reaction with an aminating agent. jcu.edu.aubeilstein-journals.org Alternatively, starting with a 3-aminothiophene derivative, regioselective bromination at the 4-position could be another route, although controlling the selectivity can be challenging. The inherent reactivity of the thiophene ring often favors substitution at the 2- and 5-positions, making the synthesis of 3,4-disubstituted thiophenes non-trivial. rsc.org The choice of starting material and the reaction sequence are therefore crucial for obtaining the desired isomer and avoiding mixtures. For example, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a series of regioselective lithiations and a bromination reaction starting from thiophene. mdpi.comresearchgate.net Isomeric purity is a key consideration, and chromatographic techniques are often necessary for the separation and purification of the target compound from other isomers.

Impact of Substituent Position on Synthetic Outcomes

The reactivity of the thiophene ring is not uniform across its carbon atoms. The positions adjacent to the sulfur atom, designated C2 and C5 (α-positions), are significantly more reactive towards electrophilic substitution and metallation than the C3 and C4 positions (β-positions). This intrinsic difference in reactivity is a cornerstone principle governing the synthesis of substituted thiophenes, including this compound, which features substitution exclusively at the less reactive β-positions.

The presence of a bromine atom, as a substituent, can act as a directing group. Research has shown that a bromide group can enhance the reactivity of an adjacent C-H bond, facilitating β-arylation in a palladium-catalyzed reaction. researchgate.net This directing effect is crucial when designing multi-step syntheses. For a compound like this compound, the interplay between the electron-donating amino group and the deactivating but ortho-, para-directing bromo group profoundly influences the molecule's reactivity in any subsequent functionalization attempts.

The synthesis of β,β'-disubstituted thiophenes like this compound often begins with a precursor that already contains the desired substitution pattern, such as 3,4-dibromothiophene. The challenge then becomes the regioselective introduction of the amino group. Studies on the copper-catalyzed amination of 3,4-dibromothiophene have demonstrated that mono-amination is a viable strategy. researchgate.net The choice of catalyst, ligand, and reaction conditions is paramount to control the reaction and prevent the formation of the di-aminated byproduct. The electronic deactivation caused by the bromine atoms necessitates specific catalytic systems to achieve moderate to excellent yields of the desired aminothiophene. researchgate.net

The table below summarizes key findings on how substituent positions affect synthetic reactions on the thiophene ring, which is critical for devising a route to this compound.

| Factor | Impact on Synthesis | Relevance to this compound |

| Ring Position Reactivity | α-positions (C2, C5) are more reactive than β-positions (C3, C4) towards electrophilic substitution and metallation. derpharmachemica.com | Direct synthesis requires overcoming the lower reactivity of the C3 and C4 positions. |

| Precursor Selection | Syntheses often start from pre-functionalized thiophenes like 2,3,5-tribromothiophene (B1329576) or 3,4-dibromothiophene. scispace.com | 3,4-Dibromothiophene is a logical starting material for selective mono-amination. researchgate.net |

| Substituent Directing Effects | Halogens can act as directing groups, influencing the reactivity of adjacent positions. researchgate.net | The bromine at C4 would influence the reactivity of the C3 and C5 positions in further reactions. |

| Regioselectivity | Achieving selective substitution at one of two similar positions (e.g., C3 vs. C4) is a significant challenge. nih.gov | Selective mono-amination of 3,4-dibromothiophene is required to produce the target compound. |

Comparative Synthetic Studies with Isomeric Bromothiophenamines

A comparative analysis of synthetic methodologies for different bromothiophenamine isomers starkly illustrates the challenges associated with the β,β'-substitution pattern of this compound. Isomers with substitution at the more reactive α-positions are often accessible through more direct and varied synthetic routes.

For instance, 2-aminothiophenes are commonly prepared via the Gewald synthesis, a multicomponent reaction that constructs the thiophene ring itself from an α-mercapto-ketone or -aldehyde, a compound with an activated methylene (B1212753) group, and elemental sulfur. derpharmachemica.com This method provides a straightforward route to 2-amino-3-functionalized thiophenes, which can then be brominated. Bromination of an activated ring containing an amino group would likely occur at the vacant, highly reactive C5 (α) position, leading to isomers like 5-bromo-2-aminothiophene derivatives.

In contrast, the synthesis of this compound cannot rely on such a direct ring-formation strategy that inherently produces the 3,4-substitution pattern. Instead, the synthesis must typically proceed from a thiophene core that is already substituted at the β-positions. The primary route involves the selective functionalization of dibrominated thiophenes.

Studies on the reactivity of dibromothiophenes show a clear preference for reactions at the α-position. For example, in site-selective Suzuki cross-coupling reactions, 2,3-dibromothiophene (B118489) reacts exclusively at the C2 position. nih.govrsc.org To synthesize a 3-amino-2-bromo isomer, one could potentially start with 2,3-dibromothiophene, perform a nucleophilic substitution or coupling at the more reactive 2-position, and then introduce the amino group at the 3-position, or vice-versa, though controlling selectivity remains key.

The synthesis of this compound from 3,4-dibromothiophene faces the challenge of differentiating between two electronically similar β-positions. While copper-catalyzed amination has been shown to be effective, it requires careful optimization to favor the mono-substituted product over the disubstituted one. researchgate.net This contrasts sharply with the synthesis of isomers like 5-bromo-3-aminothiophene, where one might start with 3-bromothiophene, introduce a nitro group (which would preferentially go to the C5 position), and then reduce it to an amine.

The following table provides a comparative overview of the general synthetic strategies for producing various bromothiophenamine isomers, highlighting the distinct pathway required for this compound.

| Isomer | General Synthetic Strategy | Key Considerations |

| 2-Amino-5-bromothiophene | 1. Gewald synthesis to form a 2-aminothiophene derivative. derpharmachemica.com 2. Electrophilic bromination at the vacant and highly activated C5 position. | Relatively straightforward due to the high reactivity of α-positions and established ring-formation methods. |

| 3-Amino-2-bromothiophene | 1. Start with 2,3-dibromothiophene. 2. Site-selective reaction (e.g., amination or precursor reaction) at the more reactive C2 position is challenging; more commonly, a C-C coupling occurs at C2 followed by functionalization at C3. nih.govrsc.org | Reactivity difference between C2 and C3 can be exploited for sequential functionalization. |

| 4-Amino-2-bromothiophene | 1. Start with 2,4-dibromothiophene. 2. Selective amination at C4, potentially via a Buchwald-Hartwig or Ullmann reaction, exploiting the different electronic environments of the C2 and C4 positions. | The α-position (C2) is generally more reactive, which can be used to direct the synthesis. |

| This compound | 1. Start with 3,4-dibromothiophene. researchgate.net 2. Selective mono-amination using a catalyzed reaction (e.g., copper-catalyzed). researchgate.net OR 1. Start with 2,3,5-tribromothiophene. 2. Selective reduction of α-bromines to yield 3-bromothiophene, scispace.com followed by nitration and reduction. | Major challenge is achieving regioselectivity between two similar β-positions (C3 and C4). Synthesis is less direct than for α-substituted isomers. |

This comparative analysis underscores that the position of the bromo and amino substituents dictates the entire synthetic approach. The route to this compound is inherently more complex due to the lower reactivity of the β-positions and the need for high regioselectivity in reactions involving symmetrical or nearly symmetrical precursors.

Reactivity and Reaction Mechanism Studies of 4 Bromothiophen 3 Amine

Electronic Effects and Intrinsic Reactivity Profiles of the 4-Bromo and 3-Amino Groups

The substitution pattern on the thiophene (B33073) ring of 4-Bromothiophen-3-amine gives rise to a distinct electronic profile that significantly influences its reactivity. The thiophene ring itself is an aromatic heterocycle containing a sulfur atom, which contributes to its unique electronic properties. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom on the ring creates a polarized system.

The amino group at the 3-position is a key functional feature, acting as a nucleophilic center and a potential coordination site. This electron-donating group increases the electron density of the thiophene ring, influencing its reactivity in electrophilic substitution reactions. Conversely, the bromine atom at the 4-position is an electron-withdrawing halogen, which decreases the electron density of the ring. This electronic push-and-pull between the amino and bromo substituents results in a nuanced reactivity profile.

Computational studies, such as Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of molecules. mdpi.commdpi.com These methods can calculate global reactivity descriptors that help in understanding the chemical behavior of the compound. mdpi.com For instance, the electronic chemical potential (μ) indicates the tendency of a molecule to lose electrons, while the global electrophilicity index (ω) classifies a compound's electrophilic nature. mdpi.com

The interplay of these electronic effects is crucial in determining the regioselectivity of reactions. For example, in cross-coupling reactions, the electronic nature of the substituents can direct the incoming group to a specific position on the thiophene ring.

Nucleophilic and Electrophilic Character of this compound in Organic Reactions

A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile accepts an electron pair. byjus.commasterorganicchemistry.com this compound exhibits both nucleophilic and electrophilic characteristics, depending on the reaction conditions and the nature of the reacting partner.

The primary amino group is the main nucleophilic center of the molecule. Amines are known to be good nucleophiles due to the lone pair of electrons on the nitrogen atom. libretexts.org This nucleophilicity allows this compound to participate in reactions such as alkylation, acylation, and condensation. libretexts.org The nucleophilicity of an amine is influenced by factors such as steric hindrance and the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com

On the other hand, the thiophene ring, influenced by the electron-withdrawing bromine atom, can exhibit electrophilic character. The bromine atom itself serves as a leaving group in nucleophilic substitution and cross-coupling reactions. In palladium-catalyzed cross-coupling reactions, for instance, the carbon-bromine bond is the site of oxidative addition to the palladium catalyst, initiating the catalytic cycle. numberanalytics.com The electron-withdrawing nature of the bromine enhances the electrophilic character of the thiophene ring, making it susceptible to attack by nucleophiles.

The dual nucleophilic and electrophilic nature of this compound makes it a versatile reagent in organic synthesis, capable of participating in a variety of bond-forming reactions.

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of chemical reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. This section focuses on the mechanistic details of cross-coupling reactions, selectivity in functional group transformations, and the reactivity of the amine moiety in diazotization and azo coupling reactions.

Elucidation of Reaction Pathways for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a common substrate in these transformations. Two of the most important cross-coupling reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org The generally accepted mechanism for the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) complex. libretexts.org This is often the rate-determining step. numberanalytics.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction and can influence the regioselectivity. For instance, bulky ligands can be necessary to stabilize the catalyst and promote the desired coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org The catalytic cycle is similar to that of the Suzuki coupling and involves:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide. numberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.orgresearchgate.net

Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the palladium(0) catalyst. wikipedia.orgresearchgate.net

A potential side reaction in the Buchwald-Hartwig amination is β-hydride elimination from the amide, which can lead to the formation of byproducts. wikipedia.org

Understanding Selectivity in Functional Group Transformations

The presence of multiple reactive sites in this compound—the amino group, the bromine atom, and the thiophene ring—raises the issue of selectivity in functional group transformations. organic-chemistry.org The ability to selectively react at one site while leaving the others untouched is a key challenge and opportunity in the synthesis of complex molecules.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction involving both the amino group and the bromine atom, the choice of reagents and reaction conditions will determine which group reacts. The amino group, being a strong nucleophile, will readily react with electrophiles like acyl chlorides or alkyl halides. libretexts.org The bromine atom, on the other hand, is the reactive site in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective C-C or C-N bond formation at the C-Br bond without affecting the amino group.

Regioselectivity , the preference for reaction at one position over another, is also a critical consideration. In electrophilic aromatic substitution reactions on the thiophene ring, the directing effects of the amino and bromo substituents will determine the position of the incoming electrophile. The electron-donating amino group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing bromine atom is a deactivating group but also an ortho, para-director. The interplay of these effects, along with steric factors, will dictate the final regiochemical outcome.

The use of protecting groups is a common strategy to achieve selectivity. The amino group can be temporarily protected, for example, as an amide, to prevent it from reacting while another part of the molecule is being modified. The protecting group can then be removed in a subsequent step.

Analysis of Diazotization and Azo Coupling Tendencies of the Amine Moiety

The primary aromatic amine group of this compound can undergo diazotization, a reaction that converts it into a diazonium salt. accessscience.comnumberanalytics.com This transformation is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. organic-chemistry.orgresearchgate.net

Diazonium salts are highly versatile synthetic intermediates. organic-chemistry.org The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer-type reactions. numberanalytics.com This allows for the introduction of various functional groups, such as halogens, cyano groups, and hydroxyl groups, onto the thiophene ring.

Diazonium salts can also act as electrophiles in azo coupling reactions. wikipedia.orgnumberanalytics.com In this reaction, the diazonium ion reacts with an activated aromatic compound (the coupling partner), such as a phenol (B47542) or another amine, to form an azo compound, which contains the characteristic -N=N- linkage. wikipedia.orgisnra.net The reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. numberanalytics.com

The pH of the reaction medium is a critical factor in azo coupling. beilstein-journals.org For coupling with phenols, the reaction is typically carried out under alkaline conditions to form the more nucleophilic phenoxide ion. beilstein-journals.org When coupling with amines, the reaction is usually performed in mildly acidic conditions. beilstein-journals.org The stability of the diazonium salt is also a concern, as they can be unstable and decompose, especially at higher temperatures. numberanalytics.com

The electronic properties of the thiophene ring and the bromo substituent will influence the reactivity of the diazonium salt derived from this compound and the subsequent azo coupling reaction.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for examining the electronic structure and predicting the reactivity of molecules like 4-Bromothiophen-3-amine. nih.gov These methods allow for the detailed analysis of various molecular properties that are often difficult to determine experimentally. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic transitions. imperial.ac.ukwikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.comsciencegate.appresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For derivatives of bromo-thiophene, FMO analysis reveals important electrochemical parameters. najah.eduresearchgate.net DFT calculations are commonly used to determine the energies of the HOMO and LUMO, and the resulting energy gap provides insights into the charge transfer that can occur within the molecule. mdpi.comresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 |

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and for identifying reactive sites. najah.eduresearchgate.net The MESP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. uctm.edu

Negative potential regions (typically colored red) are associated with electrophilic reactivity (electron-rich areas), while positive potential regions (blue) indicate sites prone to nucleophilic attack (electron-poor areas). uctm.eduaip.org For thiophene (B33073) derivatives, MESP analysis helps in identifying the positive, negative, and neutral reactive sites within the molecular system. najah.eduresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.defaccts.dewisc.edu This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the delocalization of electron density. uni-muenchen.de

The stabilization energies associated with these donor-acceptor interactions, calculated using second-order perturbation theory, indicate the strength of hyperconjugative interactions and charge delocalization within the molecule. wisc.eduresearchgate.net For heterocyclic compounds, NBO analysis is crucial for understanding molecular stability. researchgate.net

Theoretical Descriptors of Chemical Reactivity

Theoretical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. luisrdomingo.com These indices are powerful tools for predicting and understanding the chemical behavior of organic molecules. mdpi.comjmchemsci.com

Electrophilicity Index (ω) and Nucleophilicity Index (N)

The electrophilicity index (ω) and nucleophilicity index (N) are global reactivity descriptors that quantify a molecule's ability to accept or donate electrons, respectively. mdpi.comconicet.gov.ar The electrophilicity index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. nanobioletters.com Molecules can be classified as strong, moderate, or marginal electrophiles based on their ω values. mdpi.comconicet.gov.ar

The nucleophilicity index (N) provides a measure of a molecule's electron-donating capability. mdpi.comconicet.gov.ar These indices are calculated from the HOMO and LUMO energies and are valuable for predicting the outcomes of chemical reactions. mdpi.comconicet.gov.ar

| Descriptor | Value (eV) | Classification |

|---|---|---|

| Electrophilicity Index (ω) | 1.0 - 2.0 | Moderate Electrophile |

| Nucleophilicity Index (N) | 2.5 - 3.5 | Moderate Nucleophile |

Chemical Hardness (η) and Softness (σ)

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting spectroscopic data, providing a bridge between a molecule's structure and its spectral fingerprint.

Nuclear Magnetic Resonance (NMR)

Density Functional Theory (DFT) is a widely used method for the accurate prediction of ¹H and ¹³C NMR chemical shifts. arxiv.org The process typically involves:

Optimization of the molecular geometry using a suitable DFT functional, such as B3LYP, with a basis set like 6-31G(d). github.io

Calculation of NMR shielding tensors using a higher-level functional, for instance, Cramer's WP04 functional with a larger basis set like 6-311++G(2d,p), often including a solvent model (e.g., PCM for chloroform). github.io

Recent advancements include the use of machine learning algorithms, trained on large datasets of experimental and calculated spectra, to refine DFT predictions and achieve higher accuracy, with mean absolute errors (MAE) below 0.10 ppm for ¹H shifts. nih.govuni-bonn.de For complex molecules, graph neural networks can predict NMR spectra with high satisfaction. frontiersin.org

Infrared (IR) Spectroscopy

Theoretical IR spectra can be simulated using DFT calculations, such as with the B3LYP functional and the 6-31G(d,p) basis set. researchgate.net These calculations yield vibrational frequencies that correspond to the stretching and bending modes of the molecule's functional groups. najah.edu For this compound, this would include the N-H stretching of the amine group, C-H stretching of the thiophene ring, and the C-S stretching vibration. Comparing the computed spectrum with experimental FT-IR data helps in the assignment of spectral bands. najah.edu Furthermore, machine learning models, particularly transformer models trained on vast libraries of simulated IR spectra, are emerging as tools for direct structure elucidation from a given spectrum. chemrxiv.orgnih.gov

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating UV-Vis absorption spectra. numberanalytics.comfaccts.de This technique calculates the energies of electronic transitions from the ground state to various excited states. faccts.detandfonline.com For aromatic and conjugated systems like this compound, TD-DFT can predict the absorption maxima (λmax) corresponding to π→π* and n→π* transitions. tandfonline.com The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. numberanalytics.com These theoretical spectra are invaluable for understanding the electronic structure and charge-transfer characteristics of the molecule. tandfonline.com Different functionals, such as CAM-B3LYP, are often employed to achieve a good balance between accuracy and computational cost. faccts.de

Table 2: Predicted Spectroscopic Data and Relevant Computational Methods

| Spectroscopy | Computational Method | Predicted Parameters | Typical Functional/Basis Set |

| NMR | DFT, GIAO method | ¹H and ¹³C chemical shifts (δ) | WP04/6-311++G(2d,p) github.io |

| IR | DFT, Vibrational Analysis | Vibrational frequencies (cm⁻¹) | B3LYP/6-31G(d,p) researchgate.net |

| UV-Vis | TD-DFT | Absorption maxima (λmax), Oscillator Strength (f) | CAM-B3LYP/def2-TZVP faccts.de |

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping potential energy surfaces and identifying key structures, such as transition states.

DFT calculations are instrumental in modeling reaction pathways. For instance, in reactions involving thiophene derivatives, such as Suzuki-Miyaura cross-coupling, DFT can be used to optimize the geometries of transition states. This provides insights into the reaction's feasibility, regioselectivity, and the catalytic cycle. The energy barrier (activation energy) calculated from the difference in energy between the reactants and the transition state is a critical factor in predicting the reaction rate.

The reactions of this compound are likely to involve the nucleophilic amine group and the reactive C-Br bond. Potential reaction pathways include:

Nucleophilic Aromatic Substitution (SNAr): The electron-donating amine group activates the thiophene ring, potentially facilitating the substitution of the bromine atom. Computational modeling can elucidate the stability of intermediates and the energy profile of this pathway.

Michael-type Addition and Schiff Base Formation: In the presence of oxidizing agents, the amine can react with oxidized catechol-like structures (if present) via Michael addition or Schiff base reactions. nih.gov Simulations can track the formation of various products and intermediates over time. nih.gov

Radical Reactions: Under photolytic conditions, radical species can be generated. researchgate.net Computational models can predict the pathways of amine radical formation and subsequent reactions. researchgate.net

Advanced techniques like molecular dynamics (MD) simulations can be used to identify transition state ensembles (TSE), which are the collection of conformations at the peak of the free energy barrier. mlsb.io These simulations provide a dynamic picture of the reaction, which is crucial for understanding complex processes like enzyme catalysis or protein folding. mlsb.iobeilstein-journals.org

Role As a Building Block in Complex Heterocyclic Systems and Advanced Organic Materials

Construction of Poly-substituted Thiophene (B33073) Derivatives

4-Bromothiophen-3-amine serves as a key precursor for the synthesis of a variety of poly-substituted thiophene derivatives. The presence of both an amine and a bromine atom on the thiophene core allows for a range of chemical transformations, enabling the introduction of diverse functional groups onto the heterocyclic ring. researchgate.net

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, which can then be followed by substitution reactions to introduce a wide range of substituents. mnstate.edu For instance, the amine can be converted to an amide, which can then direct further substitution on the thiophene ring or participate in cyclization reactions. nih.gov

The bromine atom, a good leaving group, is readily displaced through various cross-coupling reactions. jcu.edu.au Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations are commonly employed to form new carbon-carbon and carbon-nitrogen bonds at the 4-position of the thiophene ring. jcu.edu.aumdpi.com These reactions allow for the introduction of aryl, heteroaryl, alkyl, and amino groups, leading to a vast library of polysubstituted thiophenes. jcu.edu.au

The interplay between the reactivity of the amino and bromo groups allows for sequential and regioselective functionalization of the thiophene ring. For example, the amino group can be protected, followed by a cross-coupling reaction at the bromine-substituted position. Subsequent deprotection and further modification of the amino group, or vice-versa, provides a strategic pathway to complex thiophene structures.

Table 1: Examples of Poly-substituted Thiophene Derivatives from this compound

| Starting Material | Reagents and Conditions | Product | Application Area |

| This compound | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | 4-Arylthiophen-3-amine | Organic Electronics |

| This compound | Organotin reagent, Pd catalyst (Stille Coupling) | 4-Alkylthiophen-3-amine | Materials Science |

| This compound | Amine, Pd catalyst, base (Buchwald-Hartwig Amination) | N-Aryl-4-aminothiophen-3-amine | Medicinal Chemistry |

| This compound | Acyl chloride, base | N-(4-Bromothiophen-3-yl)amide | Synthetic Intermediate |

Integration into Fused and Annulated Heterocycles

The bifunctional nature of this compound makes it an excellent substrate for the construction of fused and annulated heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional architectures and electronic properties.

The amino and bromo groups can participate in intramolecular cyclization reactions to form a new ring fused to the thiophene core. For instance, after appropriate functionalization of the amino group to introduce a suitable reactive partner, an intramolecular Heck reaction or a nucleophilic aromatic substitution can lead to the formation of thieno-fused nitrogen-containing heterocycles.

Furthermore, this compound can be utilized in multicomponent reactions to build complex fused systems in a single step. beilstein-journals.org Annulation reactions, such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, can be adapted to use derivatives of this compound to construct new six-membered rings fused to the thiophene. byjus.com These strategies provide efficient access to a wide range of polycyclic aromatic compounds containing a thiophene ring. The synthesis of thieno[3,2-c]quinolines, for example, can be achieved from arylamine derivatives. researchgate.net

The reactivity of the thiophene ring itself can also be exploited. For example, electrophilic substitution at the vacant 2- or 5-positions, followed by cyclization involving the amino or a derivatized amino group, can lead to the formation of various fused heterocycles.

Precursor for Novel Organic Frameworks and Materials (Focusing on Chemical Transformations)

This compound is a valuable precursor for the synthesis of novel organic frameworks and materials with potential applications in electronics and materials science. smolecule.com The chemical transformations of this molecule allow for its incorporation into larger conjugated systems, polymers, and framework structures.

The bromine atom facilitates the use of this compound in polymerization reactions. Through cross-coupling reactions like Suzuki or Stille polycondensation, it can be copolymerized with other aromatic or heteroaromatic difunctional monomers to create conjugated polymers. mdpi.com The resulting polymers possess a thiophene unit in their backbone, which can impart desirable electronic properties such as conductivity and luminescence. google.com

The amino group offers a site for further functionalization, which can be used to tune the properties of the resulting materials. For example, the amine can be used as a point of attachment for other functional molecules or as a site for cross-linking to form three-dimensional organic frameworks. The derivatives of this compound are utilized in the development of organic semiconductors and electronic devices due to their conductive properties. smolecule.com

The combination of the thiophene ring, a known component of conducting polymers, with the versatile reactivity of the amino and bromo groups, makes this compound a key building block for the rational design and synthesis of advanced organic materials with tailored electronic and photophysical properties.

Considerations for Chiral Derivatives and Asymmetric Synthesis Potential

The development of chiral derivatives of this compound and its application in asymmetric synthesis is an area of growing interest. Chiral amines and their derivatives are crucial in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. sigmaaldrich.com

Asymmetric synthesis involving this compound can be approached in several ways. One strategy involves the use of a chiral auxiliary. The amino group can be reacted with a chiral auxiliary to form a diastereomeric intermediate, which can then undergo further reactions with stereocontrol. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Another approach is the use of chiral catalysts in reactions involving this compound or its derivatives. For example, asymmetric cross-coupling reactions catalyzed by a chiral metal complex could be employed to introduce a new substituent at the 4-position with high enantioselectivity. nih.gov Similarly, asymmetric reduction of an imine derived from this compound could provide access to chiral secondary amines.

The synthesis of inherently chiral thiophene derivatives is also a possibility. By carefully introducing substituents in a non-symmetrical manner, it is possible to create chiral molecules where the thiophene ring itself is the source of chirality. These chiral thiophene-based ligands and catalysts could find applications in various asymmetric transformations. researchgate.net While the direct asymmetric synthesis using this compound is still an evolving field, the potential for creating valuable chiral building blocks and catalysts is significant. nih.govrsc.org

Advanced Structural Characterization Methodologies in 4 Bromothiophen 3 Amine Research

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 4-Bromothiophen-3-amine, providing insights into its electronic and vibrational properties and confirming its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not extensively detailed in the provided results, general principles and data from related thiophene (B33073) derivatives offer valuable comparative insights.

¹H NMR Spectroscopy: In substituted thiophenes, the chemical shifts of the ring protons are highly dependent on the nature and position of the substituents. oup.com For a compound like this compound, one would expect to observe signals for the two remaining protons on the thiophene ring. The coupling constants between these protons are also characteristic and can help confirm their relative positions. aip.org Studies on similar aminothiophene derivatives show that the amino group protons (NH₂) typically appear as a broad singlet. ijert.orgunn.edu.ng

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Data for various substituted thiophenes, including 2-substituted and 3-substituted derivatives, have been extensively studied. acs.orgoup.comrsc.org The chemical shifts of the carbon atoms in the thiophene ring are influenced by the electronic effects of the bromine and amine substituents. The carbon atom attached to the bromine (C4) would be expected to show a chemical shift influenced by the halogen's electronegativity and heavy atom effect. Similarly, the carbon bearing the amino group (C3) and the other ring carbons (C2 and C5) would have distinct chemical shifts. wisc.edu

Table 1: Representative ¹H and ¹³C NMR Data for Related Aminothiophene Derivatives

This table is illustrative and based on data from similar compounds, not this compound itself.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl-2-(cinnamamido)-5,6-dihydro-4H-cyclopenta[b] thiophene-3-carboxylate | 1.40-1.44 (t, 3H), 2.35-2.39 (m, 2H), 2.72-2.76 (t, 2H), 2.83-2.86 (t, 2H), 4.35-4.59 (q, 2H), 6.53-6.59 (d, 1H), 7.38-7.42 & 7.58-7.59 (m, 5H), 7.76-7.80 (d, 1H), 11.75 (s, 1H) ashdin.com | 14.27, 27.37, 27.50, 29.44, 60.49, 97.16, 119.53, 126.24, 128.08 (2C), 128.88 (2C), 129.91, 130.32, 134.47, 143.39, 157.62, 161.87, 175.24 ashdin.com |

| 2-(Cinnamamido)-4,5-dimethylthiophene-3- carboxamide | 1.64 (s, 3H), 2.33 (s, 3H), 6.63-6.67 (d, 1H), 7.42-7.45 & 7.58-7.61 (m, 5H), 7.79-7.83 (d, 1H), 11.59 (s, 1H) ashdin.com | 12.67, 14.51, 112.63, 115.54, 123.17, 128.04 (2C), 128.75 (2C), 130.09, 130.52, 134.28, 144.79, 146.98, 161.52, 169.32 ashdin.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups. For this compound, the IR spectrum would be expected to display several key absorption bands.

The N-H stretching vibrations of the primary amine group are typically observed in the range of 3400-3250 cm⁻¹. orgchemboulder.com Primary amines usually show two bands in this region corresponding to asymmetric and symmetric stretching. uobabylon.edu.iq The N-H bending vibration for a primary amine is expected to appear in the 1650-1580 cm⁻¹ region. orgchemboulder.com

The C-N stretching vibration for an aromatic amine like this would typically be found in the 1335-1250 cm⁻¹ range. orgchemboulder.com Furthermore, the spectrum would show bands corresponding to the C-H and C=C bonds of the thiophene ring, as well as a band for the C-Br stretch, which typically appears at lower wavenumbers.

Table 2: Typical Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3400-3250 (typically two bands for primary amines) orgchemboulder.com |

| Amine (N-H) | Bend | 1650-1580 orgchemboulder.com |

| Aromatic C-N | Stretch | 1335-1250 orgchemboulder.com |

| Thiophene C-H | Stretch | ~3100 |

| Thiophene C=C | Stretch | ~1600-1400 |

| C-Br | Stretch | < 700 ijert.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₄H₄BrNS), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2) of similar intensity. lookchem.com

The fragmentation pattern in the mass spectrum provides further structural information. Cleavage of the bromine atom or the amino group would lead to characteristic fragment ions. The fragmentation of the thiophene ring itself can also occur, leading to smaller charged fragments. nih.govsmf.mx

Table 3: Predicted Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₄H₄BrNS uni.lu |

| Molecular Weight | ~177.05 g/mol |

| Key Expected Fragments | [M-Br]⁺, [M-NH₂]⁺, fragments from ring cleavage |

| Isotopic Pattern | Presence of M and M+2 peaks due to bromine isotopes |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the search results, studies on related 2-aminothiophene derivatives provide valuable precedents. mdpi.comjuniperpublishers.comtandfonline.com These studies often reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. For instance, in many 2-aminothiophene derivatives, intramolecular hydrogen bonds between the amino group and an adjacent carbonyl group are observed. mdpi.com In the case of this compound, intermolecular N-H···N or N-H···S hydrogen bonds might be expected to play a role in its solid-state structure.

The process involves growing a suitable single crystal, exposing it to an X-ray beam, and collecting the diffraction data. This data is then used to solve and refine the crystal structure, providing a precise model of the molecule in the solid state.

Conclusions and Future Research Directions

Summary of Key Research Findings and Contributions to 4-Bromothiophen-3-amine Chemistry

Research on this compound and its derivatives has primarily focused on their synthesis and subsequent utility in creating more complex heterocyclic systems. The presence of the bromine atom and the amino group on the thiophene (B33073) ring provides two reactive sites for further functionalization.

A significant body of work has explored the use of this compound in cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki coupling, have been employed to introduce various aryl and heteroaryl groups at the 4-position of the thiophene ring. researchgate.netnih.govmdpi.com These reactions are fundamental in constructing molecules with extended π-conjugated systems, which are of interest for their electronic and photophysical properties.

Furthermore, the amino group at the 3-position serves as a versatile handle for a range of chemical transformations. It readily undergoes reactions typical of primary amines, such as condensation with carbonyl compounds to form imines (Schiff bases). nih.govmdpi.comresearchgate.net These imine derivatives can then be subjected to further reactions, including cyclization or additional coupling reactions, to generate diverse molecular architectures. For example, the reaction of related bromothiophene aldehydes with anilines yields imines that can undergo subsequent Suzuki coupling to create substituted biphenyl-containing thiophene derivatives. nih.govmdpi.com

The synthesis of thieno[3,2-c]quinolines, a class of fused heterocyclic compounds, has been achieved using precursors derived from bromothiophenes, highlighting the role of this scaffold in building complex polycyclic systems. vapourtec.com The inherent reactivity of both the bromo and amino functionalities allows for sequential or one-pot reactions to construct these elaborate structures.

Identification of Unexplored Reactivity and Emerging Synthetic Avenues

While significant progress has been made, the full reactive potential of this compound remains to be explored. The interplay between the electron-donating amino group and the electron-withdrawing (and leaving group) nature of the bromine atom presents opportunities for novel transformations.

One area of emerging interest is the investigation of regioselective reactions. The substitution pattern on the thiophene ring can direct the reactivity of incoming reagents. For example, in Suzuki coupling reactions involving dibrominated thiophene derivatives, the bromine at the more activated position reacts preferentially. nih.gov A deeper understanding of these regioselective preferences in this compound could lead to more controlled and efficient synthetic strategies.

Furthermore, the development of novel catalytic systems could unlock new reaction pathways. While palladium catalysis is well-established, the exploration of other transition metal catalysts could offer alternative or improved methods for C-C and C-N bond formation. Additionally, the use of biocatalytic routes, potentially employing enzymes like brominases, presents an environmentally friendly avenue for the synthesis and derivatization of such compounds. smolecule.com

The potential for intramolecular cyclization reactions, utilizing both the bromo and amino groups, is another area ripe for exploration. Depending on the reaction conditions and the nature of any additional reagents, a variety of fused heterocyclic systems beyond thienoquinolines could be accessible.

Prospective Applications in the Development of Novel Functional Organic Materials (from a Chemical Building Block Perspective)

The unique electronic and structural features of this compound make it a valuable building block for the creation of novel functional organic materials. acs.orgchemrxiv.org Thiophene-containing molecules are known for their applications in organic electronics, and the specific substitution pattern of this compound offers a means to fine-tune the material's properties. smolecule.comsmolecule.comvulcanchem.comvulcanchem.com

The ability to create extended π-conjugated systems through reactions at the bromine position is particularly relevant for applications in organic semiconductors. researchgate.net The incorporation of different aromatic and heterocyclic units can modulate the HOMO-LUMO gap, influencing the material's conductivity and optical properties. researchgate.net The amino group can also be functionalized to further tune these properties or to introduce specific functionalities, such as sites for polymerization or for enhancing intermolecular interactions.

The development of thienopyrrolocarbazoles, which are triarylamine donors, from thiophene precursors showcases the potential for creating advanced materials for organic electronics. acs.orgchemrxiv.org These materials exhibit altered absorption and emission properties compared to their non-thiophene-containing analogues, demonstrating the significant impact of the thiophene unit on the electronic structure. acs.org By extension, this compound could serve as a key precursor for a new generation of such materials with tailored optoelectronic characteristics.

Advancements in Computational Modeling and Theoretical Understanding for Thiophene-Based Compounds

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the structure and reactivity of thiophene-based compounds. mdpi.comorientjchem.orgscispace.comrsc.org These theoretical studies provide valuable insights into geometric parameters, electronic properties, and spectroscopic behavior. mdpi.comorientjchem.org

For substituted thiophenes, DFT calculations can predict how different functional groups influence the electronic structure, such as the HOMO-LUMO energy gap. beilstein-journals.org For instance, studies have shown that electron-withdrawing groups like nitro or cyano groups can significantly lower the HOMO-LUMO gap in thiophene monomers and dimers. beilstein-journals.orgacs.orgnih.gov This predictive power is crucial for the rational design of new materials with specific electronic properties.

Computational methods are also employed to elucidate reaction mechanisms. For example, DFT calculations have been used to understand the hydrolysis of imine bonds in palladium-catalyzed reactions of thiophene derivatives, providing insights into the role of the catalyst and the substrate in the reaction pathway. mdpi.com These theoretical investigations complement experimental findings and can guide the optimization of reaction conditions. rsc.orgrsc.org

Furthermore, computational studies can predict various reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity index, which help in understanding the reactivity of these molecules. mdpi.commdpi.com This theoretical framework allows for a deeper understanding of the structure-property relationships in thiophene-based systems, paving the way for the in-silico design of novel compounds with desired functionalities.

Table of Compounds

| Compound Name |

| This compound |

| Thieno[3,2-c]quinolines |

| Thienopyrrolocarbazoles |

Interactive Data Table: Properties of Substituted Thiophenes

Q & A

Q. What are the common synthetic routes for 4-Bromothiophen-3-amine, and how are they optimized?

this compound is typically synthesized via bromination of thiophen-3-amine derivatives. A practical approach involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed Buchwald-Hartwig amination can introduce amine groups to brominated thiophene precursors . Optimization includes controlling reaction temperature (e.g., 80–100°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products. Yield improvements (>90%) are achievable using high-purity starting materials and inert atmospheres .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or dichloromethane. Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), followed by refinement using SHELXL . Key parameters include R-factor (<0.05), hydrogen bonding networks, and torsional angles. For example, the amine group’s orientation relative to the bromine substituent can influence packing efficiency .

Q. What safety protocols are critical when handling this compound?

Follow GHS guidelines:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- Storage: Keep in airtight containers at 0–6°C to prevent degradation .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved waste facilities .

Q. Which spectroscopic techniques are used to characterize this compound?

Q. How does solvent polarity affect the reactivity of this compound in Suzuki-Miyaura couplings?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility and stabilize Pd catalysts, improving cross-coupling efficiency. For example, DMF increases reaction rates by coordinating to Pd(0), facilitating oxidative addition with aryl halides . Non-polar solvents (e.g., toluene) may reduce side reactions but require higher temperatures .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure of this compound?

Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) predict molecular geometry, HOMO-LUMO gaps, and charge distribution. For instance, exact-exchange terms in Becke’s functional improve accuracy for thermochemical properties (average deviation <2.4 kcal/mol) . Applications include simulating substituent effects on amine basicity or bromine’s electron-withdrawing impact .

Q. What mechanistic insights explain contradictory regioselectivity in electrophilic substitutions of this compound?

Contradictions arise from competing directing effects: the amine group (strongly activating, ortho/para-directing) vs. bromine (deactivating, meta-directing). Computational studies (e.g., NBO analysis) reveal that resonance stabilization of the intermediate Wheland complex dominates, favoring substitution at the 5-position of the thiophene ring . Experimental validation via kinetic isotope effects or Hammett plots is recommended .

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound?

Discrepancies often stem from solvent effects or pH variations. For example, NH protons exhibit downfield shifts in DMSO-d due to hydrogen bonding. Standardize conditions (e.g., CDCl, 25°C) and compare with computed NMR spectra (GIAO method) . Cross-referencing with crystallographic data (e.g., bond lengths) also clarifies electronic environments .

Q. What role does this compound play in synthesizing conductive polymers?

As a monomer, it introduces electron-deficient bromine sites and amine anchoring points for polymerization. For example, electropolymerization with thiophene derivatives creates copolymers with tunable bandgaps (1.8–2.5 eV), relevant for organic semiconductors . Stability under oxidative conditions is critical; cyclic voltammetry (CV) assesses redox behavior .

Q. How does steric hindrance influence the stability of this compound derivatives in catalytic systems?

Bulky substituents (e.g., tert-butyl) at the 2-position reduce catalytic turnover in Pd-mediated reactions due to hindered substrate access. Molecular dynamics simulations quantify steric parameters (e.g., Tolman cone angles), guiding ligand design for improved stability and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.